N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine
Overview
Description
“N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine” is a chemical compound with the CAS Number: 1096836-70-2 . It has a molecular weight of 210.36 .
Molecular Structure Analysis
The InChI Code of “this compound” is 1S/C13H26N2/c1-11-3-5-13(6-4-11)15-9-7-12(14-2)8-10-15/h11-14H,3-10H2,1-2H3
. This indicates that the molecule consists of 13 carbon atoms, 26 hydrogen atoms, and 2 nitrogen atoms.
Scientific Research Applications
Receptor Binding and Pharmacological Action
- Enantiomers of 1-(1-methylcyclohexyl)piperidines, closely related to N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, show varying affinities for the PCP receptor, with one isomer displaying about one-third of the affinity of phencyclidine (PCP) (Thurkauf et al., 1988).
Synthetic Applications in Medicinal Chemistry
- The compound is used in the synthesis of (-)-pinidinone, a naturally occurring piperidine alkaloid, indicating its utility in creating complex organic structures (Csatayová et al., 2010).
Study of Chemical Reactions and Kinetics
- The reactions of secondary alicyclic amines, including similar compounds to this compound, have been studied for their kinetic properties in aqueous solutions (Castro et al., 1999).
Use in the Synthesis of Heterocyclic Compounds
- This chemical is involved in creating a variety of biologically relevant nitrogen-containing heterocyclic compounds, demonstrating its versatility in organic synthesis (Piens et al., 2016).
Role in Polymerization Processes
- The compound is studied in Michael addition polymerizations, providing insights into the formation of novel linear poly(amido amine)s (Wang et al., 2005).
Synthetic Strategies in Medicinal Chemistry
- Research into various synthetic reactions, such as the reaction of isocyanide with amine catalyzed by Group IB and IIB metal compounds, includes derivatives of this compound (Saegusa et al., 1969).
Exploration of Novel Piperidine Derivatives
- Studies on the synthesis and characterization of novel piperidine analogs, such as derivatives of this compound, contribute to neuropharmacological research (Wallach et al., 2014).
Properties
IUPAC Name |
N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-11-3-5-13(6-4-11)15-9-7-12(14-2)8-10-15/h11-14H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZORLMCLKATJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCC(CC2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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